molecular formula C13H18O4 B2830677 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid CAS No. 2470438-62-9

9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid

Cat. No. B2830677
CAS RN: 2470438-62-9
M. Wt: 238.283
InChI Key: WDDINTLYUULEIE-UHFFFAOYSA-N
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Description

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc. The InChI key can provide a standard way to encode the molecular structure using a textual identifier .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability under various conditions . These properties can be determined through experimental methods or predicted using computational chemistry tools.

Scientific Research Applications

Enzymatic Synthesis and Biopolyester Production

Research on similar compounds involves enzymatic processes for synthesizing valuable building blocks for biopolyesters. For example, studies have demonstrated the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid, showcasing a green and sustainable approach to produce long-chain dicarboxylic acids. These acids are crucial for synthesizing biopolyesters, indicating potential applications in biodegradable materials (Lee et al., 2019).

Non-Steroidal Mimetics Synthesis

Another area of application is the synthesis of non-steroidal mimetics, such as the creation of compounds demonstrating cytotoxicity to human lung carcinoma cell lines. This research avenue explores the potential of structurally complex molecules for therapeutic purposes, illustrating the compound's relevance in drug discovery and cancer research (Nurieva et al., 2017).

Environmental Degradation Studies

Compounds structurally related to 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid have also been studied in the context of environmental science. For instance, the degradation pathways and environmental fate of nonylphenol ethoxylates in Dutch estuaries have been explored, highlighting the importance of understanding how such compounds break down in natural water systems (Jonkers et al., 2003).

Advanced Synthesis Techniques

Innovative synthesis techniques for creating complex molecules offer another application domain. Research has focused on multi-component reactions to synthesize ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, demonstrating the versatility and efficiency of modern synthetic methods (Li et al., 2014).

Supramolecular Chemistry

Lastly, the design and study of supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives reveal the importance of these compounds in developing new materials with specific properties. Such research contributes to materials science, particularly in creating novel molecular structures with potential applications in nanotechnology and molecular electronics (Graus et al., 2010).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some carboxylic acids can be irritant and corrosive . Proper handling and disposal procedures should be followed when working with these compounds.

properties

IUPAC Name

9-ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-2-17-11(16)9-12(4-3-5-12)13(9)6-8(7-13)10(14)15/h8-9H,2-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDINTLYUULEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(C13CC(C3)C(=O)O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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